7-Chloro-1-heptanol

Catalog No.
S1893639
CAS No.
55944-70-2
M.F
C7H15ClO
M. Wt
150.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-heptanol

CAS Number

55944-70-2

Product Name

7-Chloro-1-heptanol

IUPAC Name

7-chloroheptan-1-ol

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

InChI

InChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2

InChI Key

DPNLUCKAZIFDLB-UHFFFAOYSA-N

SMILES

C(CCCO)CCCCl

Canonical SMILES

C(CCCO)CCCCl

Information about the specific scientific research applications of 7-Chloro-1-heptanol is currently limited. Public scientific databases such as PubChem [] do not list any current areas of active research for this compound.

  • Organic synthesis

    -Chloro-1-heptanol possesses a hydroxyl (-OH) functional group and a chlorine (Cl) substituent. These functional groups could be useful for organic chemists performing various transformations to create more complex molecules.

  • Material science

    The balance between the hydrophobic (water-fearing) carbon chain and the hydrophilic (water-loving) hydroxyl group could potentially make 7-Chloro-1-heptanol useful in the development of new materials with specific surface properties.

7-Chloro-1-heptanol is an organic compound with the chemical formula C₇H₁₅ClO. It features a straight-chain structure with a chlorine atom attached to the seventh carbon of a heptanol molecule. This compound is characterized by its moderate polarity, which enhances its solubility in organic solvents, making it suitable for various

  • Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with other molecules containing hydrogen bond acceptors, potentially influencing its interactions with biological systems.
  • Chlorine substitution: The presence of chlorine might alter the molecule's polarity and reactivity compared to unsubstituted heptanols, potentially impacting its biological interactions.
, including:

  • Hydrolysis: It can react with water to form 7-chloroheptanoic acid.
  • Dehydrohalogenation: In the presence of a base, it can lose hydrochloric acid to form an alkene.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, resulting in the formation of various derivatives such as alkyl halides .

Several methods exist for synthesizing 7-chloro-1-heptanol:

  • Chlorination of 1-Heptanol: Reacting 1-heptanol with thionyl chloride or phosphorus trichloride can yield 7-chloro-1-heptanol.
  • Reduction of 7-Chloroheptanoic Acid: Utilizing lithium aluminum hydride as a reducing agent in diethyl ether can convert 7-chloroheptanoic acid to 7-chloro-1-heptanol .
  • Alkylation Reactions: Chlorinated hydrocarbons can undergo alkylation reactions to introduce the heptanol chain.

7-Chloro-1-heptanol has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Industry: It can be used in the production of surfactants and emulsifiers due to its amphiphilic nature.
  • Research: Utilized in studies related to chemical reactivity and biological interactions.

Studies on the interactions of 7-chloro-1-heptanol with other compounds are essential for understanding its reactivity. It has been shown to interact with various nucleophiles, potentially influencing its reactivity profile in synthetic applications. Further research is needed to explore its interactions with biological systems, particularly regarding its potential antimicrobial properties .

Several compounds share structural similarities with 7-chloro-1-heptanol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1-HeptanolC₇H₁₈ONo chlorine; used as a solvent and flavoring agent.
7-Bromo-1-heptanolC₇H₁₅BrOBromine instead of chlorine; used in similar reactions.
2-Chloro-1-pentanolC₅H₁₂ClOShorter carbon chain; exhibits different physical properties.
3-Chloro-1-butanolC₄H₉ClOEven shorter chain; more volatile and reactive.

Uniqueness: The presence of the chlorine atom at the terminal position distinguishes 7-chloro-1-heptanol from other alcohols and halogenated compounds, potentially enhancing its reactivity and solubility characteristics compared to similar compounds.

XLogP3

2.1

Melting Point

11.0 °C

Other CAS

55944-70-2

Wikipedia

1-heptanol, 7-chloro-

General Manufacturing Information

1-Heptanol, 7-chloro-: ACTIVE

Dates

Modify: 2023-08-16

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